molecular formula C8H7N3 B162309 4-Phenyl-1H-1,2,3-triazole CAS No. 1680-44-0

4-Phenyl-1H-1,2,3-triazole

Cat. No.: B162309
CAS No.: 1680-44-0
M. Wt: 145.16 g/mol
InChI Key: LUEYUHCBBXWTQT-UHFFFAOYSA-N
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Description

5-Phenyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, and strong dipole moment. The 1,2,3-triazole core is a privileged structure in medicinal chemistry and has found applications in various fields such as drug discovery, organic synthesis, and materials science .

Scientific Research Applications

5-Phenyl-1H-1,2,3-triazole has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary targets of 4-Phenyl-1H-1,2,3-triazole are enzymes such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning.

Mode of Action

This compound interacts with its targets by inhibiting both AChE and BuChE activities . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound also undergoes a transformation between the enol and keto forms after excited-state proton transfer .

Biochemical Pathways

The inhibition of AChE and BuChE by this compound affects the cholinergic pathway. This pathway is involved in the transmission of nerve impulses in the nervous system. The increase in acetylcholine concentration can enhance nerve impulse transmission, potentially affecting memory and learning processes .

Pharmacokinetics

Triazole compounds are generally known for their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that this compound may have good bioavailability and stability in the body.

Result of Action

The inhibition of AChE and BuChE by this compound leads to an increase in acetylcholine concentration. This can enhance nerve impulse transmission, potentially improving memory and learning processes . .

Future Directions

4-Phenyl-1H-1,2,3-triazole demonstrates the versatility of phenyl-triazole derivatives as cyclometalating ligands with different chelation modes for the synthesis of photoactive iridium (III) complexes with highly tunable properties . This suggests potential future directions in the field of inorganic chemistry, particularly in the development of new photoactive complexes.

Preparation Methods

The synthesis of 5-phenyl-1H-1,2,3-triazole can be achieved through several methods. One of the most common synthetic routes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of phenyl azide with phenylacetylene in the presence of a copper catalyst to form the triazole ring . The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial production methods for 1,2,3-triazoles often involve continuous flow synthesis, which allows for the efficient and scalable production of these compounds. A practical flow synthesis protocol using copper-on-charcoal as a heterogeneous catalyst has been developed, providing high yields and good functional group tolerance .

Chemical Reactions Analysis

5-Phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a hydrogen atom on the ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions. Major products formed from these reactions include various substituted triazoles with different functional groups attached to the ring .

Comparison with Similar Compounds

5-Phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    1,2,4-Triazole: Another type of triazole with a different arrangement of nitrogen atoms in the ring.

    Benzotriazole: A triazole derivative with a fused benzene ring.

The uniqueness of 5-phenyl-1H-1,2,3-triazole lies in its specific substitution pattern and the resulting chemical and biological properties. Its high stability and versatility make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-phenyl-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEYUHCBBXWTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168459
Record name 1H-1,2,3-Triazole, 4-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1680-44-0
Record name 1H-1,2,3-Triazole, 4-phenyl-
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Record name 1680-44-0
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Record name 1H-1,2,3-Triazole, 4-phenyl-
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Record name 4-phenyl-1H-1,2,3-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-phenyl-1H-1,2,3-triazole?

A1: The molecular formula of this compound is C8H7N3, and its molecular weight is 145.16 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound and its derivatives have been characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy (1H NMR and 13C NMR): Provides information on the number and types of protons and carbon atoms in the molecule, as well as their connectivity and environment. [, , , , , , , ]
  • FTIR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , ]
  • Mass Spectrometry (MS and HRMS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. [, , , , , ]
  • X-ray Diffraction Analysis: Provides detailed information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing. [, , , , , , ]

Q3: How does the structure of this compound influence its properties?

A3: The presence of both a phenyl ring and a 1,2,3-triazole ring in its structure grants this compound unique properties:

  • Aromatic Character: Both rings contribute to the compound's aromatic character, influencing its stability, reactivity, and potential for π-π stacking interactions. [, , ]
  • Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, influencing its interactions with other molecules and solvents. [, , , ]
  • Coordination Chemistry: The nitrogen atoms in the triazole ring can also act as donors in metal complexes, leading to diverse coordination modes and potential applications in catalysis. [, , , , ]

Q4: How is this compound commonly synthesized?

A4: The most common synthesis method for this compound and its derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a classic example of "click chemistry". This reaction involves the reaction of phenylacetylene with an organic azide in the presence of a copper(I) catalyst. This method is favored for its high yield, regioselectivity, and mild reaction conditions. [, , , , , , , , ]

Q5: Are there alternative methods for synthesizing this compound?

A5: Yes, alternative methods have been explored, including:

  • Base-induced synthesis from N-sulfonyl-1,2,3-triazoles: This method offers a different route to N-dialkylaminomethyl-2H-1,2,3-triazoles, including this compound derivatives. []
  • Condensation reactions with 5-amino-1H-1,2,3-triazoles: This approach has been used to synthesize fused triazole derivatives, expanding the structural diversity accessible from this scaffold. []

Q6: What are the key applications of this compound and its derivatives?

A6: This class of compounds has shown promise in various applications, including:

  • Corrosion Inhibition: 1-Benzyl-4-phenyl-1H-1,2,3-triazole (BPT) has demonstrated potential as a green corrosion inhibitor for mild steel in acidic environments, especially relevant for protecting steel reinforcement in concrete structures. [, ]
  • Catalysis: Palladium complexes incorporating this compound-based phosphine ligands have shown excellent catalytic activity in Cu-free Sonogashira alkynylation/cyclization reactions and Mizoroki-Heck coupling reactions. [, ]
  • Medicinal Chemistry: this compound derivatives have shown potential as anti-cancer agents, HIV-1 capsid inhibitors, and transcriptional function modulators. [, , , , ]
  • Materials Science: The ability of this compound to coordinate with metal ions has led to its use in the construction of coordination polymers and metal-organic frameworks (MOFs). [, , , ]
  • Optoelectronics: Pyrazole-1,2,3-triazole hybrids incorporating this compound have been investigated for their potential applications in optoelectronic devices. []

Q7: How has computational chemistry been applied in research on this compound?

A7: Computational methods, particularly Density Functional Theory (DFT), have been extensively used to:

  • Predict molecular geometries and electronic structures: These calculations offer insights into the structural features and electronic properties of this compound and its complexes. [, , , , ]
  • Investigate reaction mechanisms: DFT studies have been used to elucidate the mechanisms of reactions involving this compound, such as the CuAAC reaction. []
  • Understand structure-activity relationships (SAR): Computational models can predict the impact of structural modifications on the biological activity and properties of this compound derivatives. [, , , ]
  • Develop QSAR models: These models can be used to predict the properties and activities of new this compound derivatives, guiding the design of novel compounds with improved activity and selectivity. []

Q8: How do structural modifications affect the activity of this compound derivatives?

A8: SAR studies have shown that even small structural changes can significantly impact the activity of this compound derivatives:

  • Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups can influence the electronic properties and binding affinities of the compound. [, , , ]
  • Modifications at the triazole N1 position: Different substituents at this position can affect the compound's solubility, lipophilicity, and interactions with biological targets. [, , , , , , ]
  • Variation in the ancillary ligands: In the context of metal complexes, the choice of ancillary ligands can drastically alter the complex's stability, reactivity, and catalytic properties. [, , , , , ]

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